molecular formula C22H20ClN3O3S B2617149 2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 899982-01-5

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2617149
CAS RN: 899982-01-5
M. Wt: 441.93
InChI Key: RBJUDPIZDPAMBD-UHFFFAOYSA-N
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Description

The compound “2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide” is a complex organic molecule. It contains a benzofuro[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . These types of compounds are often found in a wide range of drugs and natural products .

Scientific Research Applications

Antibacterial and Antifungal Activities

Several studies focus on the synthesis of compounds with potential antibacterial and antifungal properties. For instance, derivatives of thiazolidinone and azetidinone have been synthesized and evaluated for their antimicrobial activity against various microorganisms, showing that these compounds exhibit moderate to good activity against gram-positive and gram-negative bacteria, as well as fungi. This suggests that structurally related compounds may also possess significant antimicrobial potential (Mistry, Desai, & Intwala, 2009).

Anticancer Activity

Research into the anticancer activity of related compounds has yielded promising results. A series of pyrazolo[3,4-d]pyrimidine derivatives was synthesized, with some showing mild to moderate activity against the human breast adenocarcinoma cell line MCF7. This indicates the potential of such compounds in the development of new anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Photovoltaic and Light Harvesting Efficiency

Compounds with benzothiazolinone and acetamide analogs have been synthesized and analyzed for their photophysical properties, demonstrating good light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such studies underscore the relevance of these compounds in renewable energy applications (Mary et al., 2020).

Inflammation and Pain Management

The design and synthesis of thiazolopyrimidine derivatives have been explored for their antinociceptive (pain-relieving) and anti-inflammatory properties. This research highlights the potential of these compounds in developing new treatments for pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

Ligand-Protein Interactions

Studies on ligand-protein interactions, particularly involving Cyclooxygenase 1 (COX1), have been conducted to understand the binding interactions of analyzed ligands. Such research contributes to the development of targeted therapeutic agents by elucidating the molecular mechanisms of action (Mary et al., 2020).

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-2-3-11-26-21(28)20-19(16-9-4-5-10-17(16)29-20)25-22(26)30-13-18(27)24-15-8-6-7-14(23)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUDPIZDPAMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

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